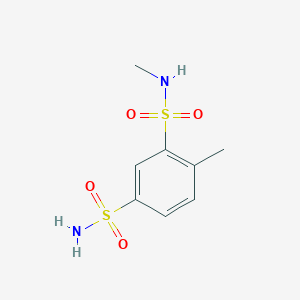

n1,6-Dimethylbenzene-1,3-disulfonamide

Description

Properties

Molecular Formula |

C8H12N2O4S2 |

|---|---|

Molecular Weight |

264.3 g/mol |

IUPAC Name |

3-N,4-dimethylbenzene-1,3-disulfonamide |

InChI |

InChI=1S/C8H12N2O4S2/c1-6-3-4-7(15(9,11)12)5-8(6)16(13,14)10-2/h3-5,10H,1-2H3,(H2,9,11,12) |

InChI Key |

BKEWPRDEZPVBEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)NC |

Origin of Product |

United States |

In Depth Structural Elucidation and Conformational Analysis of N1,6 Dimethylbenzene 1,3 Disulfonamide

Single Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

No single-crystal X-ray diffraction data has been found for n1,6-Dimethylbenzene-1,3-disulfonamide. This technique would be essential for unequivocally determining its three-dimensional structure.

Precise Determination of Molecular Geometry and Bond Parameters

Without crystallographic data, the precise bond lengths, bond angles, and torsion angles for this compound remain undetermined.

Analysis of Supramolecular Interactions, Including Hydrogen Bonding and Crystal Packing Motifs

An analysis of the intermolecular forces, such as hydrogen bonds and other non-covalent interactions that govern the crystal packing of this compound, cannot be conducted without experimental structural data.

Polymorphism and Pseudopolymorphism Investigations

There is no information regarding the existence of different crystalline forms (polymorphs) or solvated crystal structures (pseudopolymorphs) for this compound.

Advanced Spectroscopic Characterization for Molecular Architecture and Dynamics

Detailed spectroscopic data, which would provide insights into the molecular structure and dynamics in solution and the solid state, is not available for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Chemical Environment Mapping

No ¹H, ¹³C, or multidimensional NMR spectra for this compound have been reported. Such data would be crucial for mapping the chemical environments of the protons and carbon atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Fingerprinting

There are no published Fourier-transform infrared (FT-IR) or Raman spectra for this compound. These spectroscopic techniques would be used to identify its functional groups and provide a characteristic vibrational fingerprint.

Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. In the case of this compound, electrospray ionization (ESI) is a commonly employed technique.

Under ESI conditions, the molecule is typically protonated to form the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) of this ion leads to a series of fragment ions. The fragmentation pathways of sulfonamides are well-documented and generally involve the cleavage of the sulfonamide bonds and rearrangements. nih.govresearchgate.net A key fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da, which can occur through intramolecular rearrangements. researchgate.netnih.gov The stability of the resulting fragment ions is influenced by the substituents on the aromatic ring. nih.gov

For this compound, the presence of two sulfonamide groups and two methyl groups on the benzene (B151609) ring will lead to a complex fragmentation pattern. The initial fragmentation is likely to involve the loss of one of the sulfonamide groups or the SO₂ molecule. The positions of the methyl groups can influence the fragmentation by affecting the stability of the carbocations formed.

A proposed fragmentation pathway for this compound is outlined below. This pathway is based on the known fragmentation behavior of similar aromatic sulfonamides. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 295 | [M+H]⁺ | Protonated parent molecule |

| 231 | [M+H - SO₂]⁺ | Loss of a neutral SO₂ molecule |

| 216 | [M+H - SO₂ - CH₃]⁺ | Subsequent loss of a methyl radical |

| 197 | [M+H - 2(SO₂)]⁺ | Loss of two SO₂ molecules |

| 155 | [C₈H₁₁O₂S]⁺ | Cleavage of the C-S bond |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the benzene ring |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in fragmentation of alkylbenzenes |

Differentiation of isomers using mass spectrometry is often challenging but can be achieved by analyzing differences in the relative abundances of fragment ions or through more advanced techniques like ion mobility spectrometry. plu.mxnih.gov For instance, the fragmentation pattern of this compound would be expected to differ from its isomers, such as n1,4-Dimethylbenzene-1,3-disulfonamide or n2,5-Dimethylbenzene-1,3-disulfonamide, due to the different steric and electronic environments of the substituents. The ortho-position of the methyl group in the target compound could lead to specific fragmentation pathways not observed in its meta or para isomers. ethz.ch

Conformational Landscape and Rotational Isomerism in Solution and Solid State

The conformational flexibility of this compound is primarily governed by the rotation around the C(aryl)-S and S-N bonds. The presence of a methyl group at the ortho-position to one of the sulfonamide groups introduces significant steric hindrance, which is expected to have a profound impact on the conformational preferences of the molecule. nih.gov

In the solid state, the conformation is often dictated by crystal packing forces, which may favor a specific rotamer that allows for efficient packing and intermolecular interactions. nih.govresearchgate.net For sulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. Studies on related ortho-substituted toluenesulfonamides have shown that the amino group of the sulfonamide can adopt different orientations, such as lying perpendicular or gauche to the benzene plane. nih.gov In ortho-toluensulfonamide, a gauche orientation is favored due to weak attractive interactions between the nitrogen lone pair and the methyl hydrogen atoms. nih.gov

In solution, the molecule is likely to exist as an equilibrium of different conformers, and the conformational landscape can be influenced by the solvent polarity. nih.gov The rotation around the C(aryl)-S bond in ortho-substituted arylsulfonamides can be restricted, leading to the existence of stable rotational isomers (atropisomers) at room temperature if the rotational barrier is sufficiently high. plos.org

Computational studies on similar molecules can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion. nih.govmdpi.com For this compound, it is anticipated that the steric clash between the ortho-methyl group and the adjacent sulfonamide group will force the latter to rotate out of the plane of the benzene ring. This would result in a non-planar conformation being the most stable.

Table 2: Predicted Conformational Features of this compound

| Conformational Feature | Predicted State in Solution | Predicted State in Solid State | Influencing Factors |

| C(aryl)-S Bond Rotation | Restricted rotation, potential for atropisomerism | Fixed conformation | Steric hindrance from ortho-methyl group |

| S-N Bond Rotation | Relatively free rotation | Fixed conformation | Electronic effects and hydrogen bonding |

| Orientation of Sulfonamide Groups | Likely non-planar with respect to the benzene ring | Potentially a single, stable non-planar conformation | Steric hindrance, crystal packing forces |

It is important to note that the data presented in this article is based on established principles of mass spectrometry and conformational analysis of related sulfonamide compounds. Further experimental and computational studies on this compound are necessary to confirm these predictions.

Theoretical and Computational Chemistry Investigations of N1,6 Dimethylbenzene 1,3 Disulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Spectroscopic Parameter Prediction

No specific DFT studies on n1,6-Dimethylbenzene-1,3-disulfonamide have been found. Such a study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, electronic properties like HOMO-LUMO energy gap, ionization potential, and electron affinity could be calculated to understand its kinetic stability and reactivity. Furthermore, DFT is a reliable method for predicting spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which would be invaluable for the experimental characterization of the compound.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Similarly, there is no available research applying high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound. These methods, while computationally more demanding than DFT, can provide benchmark-quality data for the molecule's energy and other properties, serving as a reference for less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The conformational landscape and behavior of this compound in different environments could be explored using Molecular Dynamics (MD) simulations. No such studies have been reported. MD simulations would allow for the examination of the molecule's flexibility, particularly the rotation around the S-N and S-C bonds, and how these motions are influenced by solvent molecules. This would provide insights into the compound's behavior in solution.

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions via Computational Methods

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

An analysis of the crystal structure of this compound using Hirshfeld surface analysis would be necessary to understand the nature and contribution of various intermolecular interactions to the crystal packing. As no crystal structure or computational study is available, this analysis cannot be performed. Such an analysis would typically generate 2D fingerprint plots that quantify the percentage contribution of different contacts (e.g., H···H, O···H, C···H).

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map for this compound would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting its reactivity in chemical reactions. Currently, no MEP analysis for this specific compound has been published.

Natural Bonding Orbital (NBO) Analysis for Bonding Interactions

NBO analysis is a computational method that examines the electron density of a molecule to provide a localized, Lewis-like bonding picture. This analysis can reveal key insights into the intramolecular and intermolecular interactions that stabilize a molecule. By examining the interactions between donor (filled) and acceptor (unfilled) orbitals, researchers can quantify the energetic significance of hyperconjugative and charge-transfer effects. For related sulfonamide molecules, NBO analysis has been used to understand the stability conferred by charge delocalization. nih.gov

Prediction and Validation of Spectroscopic Data with Experimental Findings

Theoretical calculations are often used to predict spectroscopic data, such as vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. These predictions, when compared with experimental findings, can validate the computational model and provide a more detailed assignment of spectral features. For instance, DFT calculations have been successfully used to reproduce the structural parameters and vibrational frequencies of other sulfonamide derivatives. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mkjc.in From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to predict how the molecule will interact with other chemical species. This type of analysis has been performed on numerous benzene (B151609) sulfonamide compounds to understand their reactivity profiles. researchgate.net

While a study on a closely related compound, 4,6-Dimethylbenzene-1,3-disulfonamide, is mentioned in the literature in the context of comparative structural analysis, it does not provide the in-depth data required for a full theoretical treatment as outlined. mkjc.in Without dedicated computational studies on this compound, the generation of specific data tables and detailed research findings for this compound is not possible at this time. Further research in the field of computational chemistry would be necessary to provide the specific insights requested.

Chemical Reactivity and Mechanistic Studies of N1,6 Dimethylbenzene 1,3 Disulfonamide

Acidity and Basicity Characterization of Sulfonamide Protons

The most prominent chemical characteristic of n1,6-dimethylbenzene-1,3-disulfonamide is the acidity of the protons on the two sulfonamide (-SO₂NH₂) groups. The strong electron-withdrawing nature of the adjacent sulfonyl group (SO₂) significantly polarizes the N-H bond, facilitating the dissociation of the proton (H⁺).

Sulfonamides are generally weak acids, with pKa values typically falling in the range of 9-11 in aqueous solutions. The precise acidity is influenced by the substituents on the aromatic ring and the nitrogen atom. In the case of this compound, the presence of two electron-donating methyl groups on the benzene (B151609) ring is expected to slightly decrease the acidity (increase the pKa) compared to the unsubstituted benzene-1,3-disulfonamide (B1229733), due to a mild destabilization of the resulting anionic conjugate base. Conversely, the presence of a second sulfonamide group on the same ring will have an acidifying effect.

The basicity of the molecule is centered on the lone pairs of the nitrogen and oxygen atoms. However, the electron-withdrawing effect of the sulfonyl group significantly suppresses the basicity of the nitrogen atom, making protonation unfavorable except in very strong acidic media.

Table 1: Comparison of Acidity in Related Sulfonamide Compounds (Note: Data for analogous compounds is provided for context, as specific experimental values for this compound are not available.)

| Compound | Functional Group | Typical pKa Range | Reference |

| Arylsulfonamides | -SO₂NH₂ | 9 - 11 | researchgate.net |

| Methazolamide | Heterocyclic Sulfonamide | 5.9 (calculated) | chemicalbook.com |

| Sulfanilamide (B372717) | Aromatic Sulfonamide | 10.1 | researchgate.net |

| Benzene-1,3-disulfonic acid | -SO₃H | -1.43 (predicted) | chemicalbook.com |

Reactions Involving the Sulfonamide Moiety (e.g., N-Alkylation, N-Deprotonation)

The acidic nature of the sulfonamide N-H protons dictates their reactivity. These protons can be readily removed by a suitable base in a process known as N-deprotonation, yielding a sulfonamidate anion. This anion is a potent nucleophile and serves as a key intermediate for further reactions.

N-Deprotonation: The deprotonation is a standard acid-base reaction. The choice of base depends on the required extent of deprotonation. For partial deprotonation in solution, bases like sodium hydroxide (B78521) or carbonates are sufficient. For complete deprotonation to generate the salt for isolation or for use in anhydrous conditions, stronger bases such as sodium hydride (NaH) or organometallic reagents are often employed. The resulting anionic nitrogen is stabilized by resonance delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

N-Alkylation: Once deprotonated, the sulfonamidate anion can readily participate in nucleophilic substitution reactions with alkylating agents, such as alkyl halides or tosylates, to form N-alkylated sulfonamides. This is a common and synthetically useful transformation. The reaction proceeds via an Sₙ2 mechanism. For a molecule like this compound, both mono- and di-alkylation are possible, and the reaction conditions (stoichiometry of the base and alkylating agent, temperature) can be controlled to favor one over the other.

For example, the reaction of a generic arylsulfonamide with an alkyl halide (R-X) in the presence of a base (B:) proceeds as follows:

Deprotonation: Ar-SO₂NH₂ + B: ⇌ [Ar-SO₂NH]⁻ + BH⁺

Alkylation: [Ar-SO₂NH]⁻ + R-X → Ar-SO₂NHR + X⁻

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylbenzene Core

The benzene ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The two methyl groups (-CH₃) are activating, ortho-, para-directing groups due to hyperconjugation and inductive effects. chemistrysteps.com The two sulfonamide groups (-SO₂NH₂) are deactivating, meta-directing groups because of their strong electron-withdrawing nature. chemistrysteps.com

In this compound (or 4,6-dimethylbenzene-1,3-disulfonamide), the directing effects are as follows:

The C2 position is ortho to the methyl group at C1 and meta to the sulfonamide at C3.

The C5 position is meta to the methyl at C1, ortho to the methyl at C6, and ortho to the sulfonamide at C3.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halide). The dimethylbenzene core of this compound does not have a suitable leaving group, making direct NAS reactions unlikely under standard conditions.

Metal Complexation and Coordination Chemistry as a Ligand

The sulfonamide functional groups provide potential donor sites (nitrogen and oxygen atoms) for coordination to metal ions, allowing this compound to act as a ligand. nih.gov Upon deprotonation, the sulfonamidate nitrogen becomes a strong donor.

Synthesis and Spectroscopic Characterization of Metal Complexes

While no specific metal complexes of this compound have been reported, their synthesis would likely follow established procedures for other sulfonamide ligands. nih.gov Typically, this involves reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the sulfonamide proton, leading to coordination via the anionic nitrogen atom.

The characterization of such hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the metal to the sulfonamide group would cause characteristic shifts in the vibrational frequencies. A shift in the S=O stretching bands (typically 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the disappearance of the N-H stretching vibration upon deprotonation would provide strong evidence of coordination. New bands at lower frequencies corresponding to M-N and M-O stretching vibrations would also be expected. mdpi.com

UV-Vis Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which would be absent in the spectrum of the free ligand. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the aromatic and methyl protons upon complexation. The disappearance of the N-H proton signal would confirm deprotonation and coordination.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, coordination geometry, and stereochemistry.

Elucidation of Coordination Modes and Stereochemistry in Complexes

Sulfonamide ligands can exhibit various coordination modes. The most common mode involves the deprotonated nitrogen atom acting as a donor. mdpi.com The sulfonyl oxygen atoms can also coordinate, leading to chelation or bridging behavior. Given that this compound has two sulfonamide groups, it could act as a bidentate or a bridging ligand, potentially forming polynuclear complexes or coordination polymers.

Monodentate Coordination: One deprotonated sulfonamide nitrogen binds to a single metal center.

Bidentate (Chelating) Coordination: The deprotonated nitrogen and one of the sulfonyl oxygens from the same sulfonamide group could bind to the same metal center, forming a chelate ring.

Bidentate (Bridging) Coordination: The two separate sulfonamide groups could bind to two different metal centers, linking them together to form a larger assembly.

The resulting stereochemistry would depend on the coordination number of the metal ion and the coordination mode of the ligand. For example, a four-coordinate metal could adopt a tetrahedral or square planar geometry, while a six-coordinate metal would likely be octahedral.

Theoretical Studies on Ligand Field Splitting and Electronic Structure of Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. nih.govnih.govmdpi.com For hypothetical complexes of this compound, DFT calculations could be used to:

Optimize Geometries: Predict the most stable coordination modes and stereochemistries of the complexes.

Analyze Bonding: Use methods like Natural Bond Orbital (NBO) analysis to understand the nature of the metal-ligand bonds (e.g., covalent vs. ionic character). mdpi.com

Predict Spectroscopic Properties: Calculate vibrational frequencies and electronic transitions to aid in the interpretation of experimental IR and UV-Vis spectra.

These theoretical studies would provide fundamental insights into the electronic effects of coordination and the factors governing the stability and reactivity of these metal complexes.

Based on the conducted search, there is no direct information available regarding the catalytic applications of the specific chemical compound this compound in organic transformations.

The scientific literature extensively covers the catalytic use of various derivatives of benzene-1,3-disulfonamide, but these are structurally distinct from this compound. For instance, significant research has been published on N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), which are halogenated analogues. These compounds have been shown to be effective catalysts in a range of organic synthesis reactions. nih.govnih.govresearchgate.netresearchgate.net

However, the substitution pattern of methyl groups on the nitrogen atoms, as specified in "this compound," does not appear in the context of catalytic applications within the retrieved search results. The available research focuses on derivatives where the nitrogen atoms are functionalized with bromine or chlorine, which are crucial for their catalytic activity. researchgate.netscielo.br

Therefore, a detailed article on the "Catalytic Applications in Specific Organic Transformations" of this compound cannot be generated due to the absence of relevant research findings in the provided search results. Further investigation into literature not covered by the search may be required to determine if the specified compound has been studied as a catalyst.

Derivatization and Functionalization Strategies for N1,6 Dimethylbenzene 1,3 Disulfonamide Analogues

Synthesis of N-Substituted and N,N'-Disubstituted Sulfonamide Derivatives

The synthesis of N-substituted and N,N'-disubstituted derivatives of n1,6-Dimethylbenzene-1,3-disulfonamide can be achieved through several established synthetic routes. A common method involves the reaction of benzene-1,3-disulfonyl chloride with primary or secondary amines. frontiersrj.comresearchgate.net The nucleophilicity of the amine plays a crucial role in the reaction's success, with primary amines generally being more reactive than secondary amines. researchgate.net

For the synthesis of monosubstituted derivatives, a stoichiometric amount of the desired amine is reacted with this compound in the presence of a base to neutralize the formed HCl. To obtain disubstituted analogues, an excess of the amine or a stronger base can be employed to drive the reaction to completion.

Alternative methods, such as the Mitsunobu reaction, offer a milder approach for the N-alkylation of the sulfonamide nitrogen. researchgate.net This reaction typically involves the use of an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate. researchgate.net

| Derivative | Synthetic Method | Reactants | Reference |

| N-Alkyl-n1,6-dimethylbenzene-1,3-disulfonamide | Reaction with alkyl halide | This compound, Alkyl halide, Base | frontiersrj.comresearchgate.net |

| N,N'-Dialkyl-n1,6-dimethylbenzene-1,3-disulfonamide | Reaction with excess alkyl halide | This compound, Excess Alkyl halide, Base | frontiersrj.comresearchgate.net |

| N-Aryl-n1,6-dimethylbenzene-1,3-disulfonamide | Buchwald-Hartwig amination | This compound, Aryl halide, Palladium catalyst, Ligand, Base | General knowledge |

| N,N'-Diaryl-n1,6-dimethylbenzene-1,3-disulfonamide | Buchwald-Hartwig amination | This compound, Excess Aryl halide, Palladium catalyst, Ligand, Base | General knowledge |

Modification of the Aromatic Ring System: Halo- and Alkyl-Substitution

The aromatic core of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The directing effects of the two sulfonamide groups and the two methyl groups will influence the position of substitution.

Alkylation of the aromatic ring can be performed via Friedel-Crafts alkylation, employing an alkyl halide and a Lewis acid catalyst like aluminum chloride. These modifications can significantly alter the electronic properties and solubility of the resulting compounds.

| Reaction Type | Reagents | Expected Position of Substitution | Reference |

| Bromination | N-Bromosuccinimide (NBS), Catalyst | Ortho/para to methyl groups and meta to sulfonamide groups | masterorganicchemistry.com |

| Chlorination | N-Chlorosuccinimide (NCS), Catalyst | Ortho/para to methyl groups and meta to sulfonamide groups | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Ortho/para to methyl groups and meta to sulfonamide groups | masterorganicchemistry.com |

| Nitration | Nitric acid, Sulfuric acid | Ortho/para to methyl groups and meta to sulfonamide groups | masterorganicchemistry.com |

Scaffold Derivatization for Incorporating Additional Functional Groups (e.g., Heterocyclic Rings)

To expand the functional diversity of this compound analogues, heterocyclic rings can be incorporated into the structure. This can be achieved by using amines bearing heterocyclic motifs in the N-substitution reactions described in section 6.1. For instance, reacting benzene-1,3-disulfonyl chloride with aminopyridine or other amino-substituted heterocycles would yield derivatives containing these rings. researchgate.net

Another approach involves the modification of substituents on the aromatic ring. For example, a bromo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide array of heterocyclic systems.

Structure-Property Relationship Studies in Derivative Series (excluding biological activity)

Systematic derivatization allows for the investigation of structure-property relationships. By modifying the substituents on the nitrogen atoms and the aromatic ring, properties such as solubility, lipophilicity, thermal stability, and photophysical characteristics can be fine-tuned. nih.gov

For example, the introduction of long alkyl chains on the sulfonamide nitrogens is expected to increase lipophilicity and solubility in nonpolar organic solvents. Conversely, the incorporation of polar functional groups or heterocyclic moieties can enhance solubility in polar solvents. Halogen substitution on the aromatic ring can influence the electronic properties and may lead to interesting solid-state packing arrangements due to halogen bonding.

| Modification | Expected Effect on Lipophilicity (logP) | Expected Effect on Aqueous Solubility | Reference |

| N-alkylation (short chain) | Increase | Decrease | nih.govmdpi.com |

| N-alkylation (long chain) | Significant increase | Significant decrease | nih.govmdpi.com |

| Aromatic halogenation | Increase | Decrease | nih.govmdpi.com |

| Introduction of polar groups (e.g., -OH, -COOH) | Decrease | Increase | nih.govmdpi.com |

Design and Synthesis of Derivative Libraries for Targeted Material Applications

The synthetic strategies outlined above are well-suited for the combinatorial synthesis of derivative libraries. By employing a range of amines and electrophiles for substitution on the sulfonamide nitrogens and the aromatic ring, a diverse collection of compounds can be generated.

Advanced Applications in Materials Science and Chemical Engineering

Supramolecular Assembly and Self-Assembled Systems

Extensive research into the applications of n1,6-Dimethylbenzene-1,3-disulfonamide in supramolecular assembly and self-assembled systems has not yielded specific findings. The inherent molecular structure of the compound, featuring hydrogen bond donors (N-H) and acceptors (S=O), suggests a theoretical potential for participation in self-assembly processes. However, dedicated studies elucidating its role in these complex formations are not currently available in the reviewed scientific literature.

Role in Crystal Engineering and Design of Novel Solid-State Materials

There is a lack of specific research detailing the use of this compound in the field of crystal engineering. The design of novel solid-state materials relies on the predictable control of intermolecular interactions to form desired crystalline architectures. While sulfonamides are a well-known class of compounds in crystal engineering due to their robust hydrogen bonding capabilities, the specific contributions and applications of the this compound derivative have not been documented.

Formation of Foldamers and other Ordered Molecular Architectures

The scientific literature does not currently contain studies on the use of this compound in the formation of foldamers or other ordered molecular architectures. Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins. The specific conformational preferences and intermolecular interactions required to induce folding in a polymer chain have not been investigated for this particular disulfonamide.

Polymer Chemistry: Incorporation into Polymeric Backbones or Side Chains

No specific research has been found detailing the incorporation of this compound into polymeric backbones or as side chains. Such incorporation could theoretically impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or metal-coordination capabilities. However, studies demonstrating these applications are not available.

Separation Technologies (e.g., Selective Adsorption, Membrane Science)

There is no available information on the application of this compound in separation technologies. Its potential use as a selective adsorbent or as a component in synthetic membranes has not been explored in the current body of scientific literature.

Development of Sensors and Responsive Materials

The development of sensors and responsive materials based on this compound has not been reported. The potential for this compound to act as a chemosensor, for instance by exhibiting a change in fluorescence or color upon binding to a specific analyte, remains an uninvestigated area of research.

Surface Functionalization and Coating Technologies

Information regarding the use of this compound in surface functionalization and coating technologies is not available. The modification of surfaces with specific chemical functionalities is a key aspect of modern materials science, but the application of this particular compound for such purposes has not been documented.

Advanced Analytical Method Development and Validation for N1,6 Dimethylbenzene 1,3 Disulfonamide

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UPLC, GC)

While specific methods for the separation and quantification of n1,6-Dimethylbenzene-1,3-disulfonamide are not extensively detailed in publicly available literature, general principles of chromatographic separation for sulfonamide compounds can be applied. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of sulfonamides. For a compound like this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for optimizing the separation of the target analyte from any impurities.

Gas Chromatography (GC) could also be a viable technique, particularly if the compound is thermally stable or can be derivatized to increase its volatility. For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would be a suitable starting point. Derivatization, for instance by methylation, may be necessary to improve chromatographic performance and sensitivity.

The separation of isomers is a critical consideration in chromatographic method development. For this compound, various positional isomers could exist, and achieving their separation is essential for accurate quantification. The choice of stationary phase, mobile phase composition, and temperature are all crucial parameters that would need to be optimized to resolve these isomers.

A summary of typical starting conditions for the chromatographic analysis of sulfonamides is presented below.

| Parameter | HPLC / UPLC | Gas Chromatography (GC) |

| Stationary Phase | C18, C8 | HP-5ms, DB-1 |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with Formic Acid | Helium |

| Detection | UV, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Advanced Spectrometric Methods (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Purity Assessment

For trace analysis and purity assessment of this compound, coupling chromatographic techniques with mass spectrometry offers high sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for detecting and quantifying low levels of sulfonamides in various matrices. researchgate.netusgs.govnih.gov The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This minimizes interference from other components in the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization might be required prior to GC-MS analysis to improve its volatility and chromatographic behavior. nih.gov GC-MS provides detailed structural information from the mass spectra, which is invaluable for impurity identification and purity assessment. A sensitive GC-MS method was developed for the analysis of genotoxic impurities in dobutamine (B195870) hydrochloride, demonstrating the capability of this technique for trace-level quantification. orientjchem.orgorientjchem.org

The table below outlines typical parameters for mass spectrometric detection of sulfonamides.

| Parameter | LC-MS/MS | GC-MS |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Electron Ionization (EI) |

| Analyzer | Triple Quadrupole (QqQ) | Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

Electrochemical Methods for Characterization and Quantification

Method Validation, Robustness, and Quality Control in Analytical Procedures

The validation of any analytical method is crucial to ensure its reliability and accuracy. researchgate.netgavinpublishers.comikev.orgresearchgate.net A comprehensive method validation for this compound would involve assessing several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table provides typical acceptance criteria for these validation parameters.

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (Recovery) | 80-120% |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% for trace analysis |

| Robustness | RSD of results should remain within acceptable limits |

Quality control (QC) samples at different concentration levels should be included in each analytical run to ensure the ongoing performance and reliability of the method.

Future Perspectives and Emerging Research Directions for N1,6 Dimethylbenzene 1,3 Disulfonamide Research

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel n1,6-Dimethylbenzene-1,3-disulfonamide derivatives with tailored properties. By leveraging computational power, researchers can navigate vast chemical spaces with greater efficiency than through traditional experimental methods alone.

Predictive Modeling: AI algorithms can be trained on existing data from analogous sulfonamide compounds to predict various properties of new virtual derivatives of this compound. These properties can include, but are not limited to, solubility, binding affinity to specific biological targets, and potential synthetic accessibility. This predictive capability allows for the in silico screening of thousands of potential candidates, prioritizing those with the highest probability of desired activity and characteristics for synthesis and experimental validation.

Generative Models: Generative deep learning models represent a particularly exciting frontier. These models can propose entirely new molecular structures based on a learned understanding of chemical principles and desired functionalities. For this compound, this could lead to the design of derivatives with optimized efficacy for specific applications, potentially uncovering non-intuitive structural modifications that enhance performance. The integration of generative models with automated synthesis platforms could further accelerate the design-make-test-analyze cycle.

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling | Rapidly screen virtual libraries of derivatives for desired properties. |

| Prioritize synthetic efforts on the most promising candidates. | |

| Generative Models | Design novel derivatives with optimized functionalities. |

| Explore uncharted chemical space around the disulfonamide core. | |

| Synthesis Planning | Predict optimal reaction pathways for the synthesis of new derivatives. |

Exploration of Novel and Sustainable Synthetic Pathways

Future research will increasingly focus on developing environmentally benign and efficient methods for the synthesis of this compound and its analogs. This shift is driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. For the synthesis of this compound derivatives, flow chemistry could enable scalable and automated production, facilitating more rapid exploration of structure-activity relationships.

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to conventional methods. This approach can lead to different reaction pathways and the formation of unique products. The application of mechanochemistry to the synthesis of the target compound could reduce environmental impact and potentially provide access to novel derivatives that are difficult to obtain through solution-phase chemistry.

Advanced Characterization Techniques

A deeper understanding of the solid-state structure and intermolecular interactions of this compound is crucial for its rational design and application. Advanced characterization techniques are expected to provide unprecedented insights into its molecular and supramolecular properties.

Cryo-Electron Microscopy (Cryo-EM) for Molecular Aggregates: While traditionally used for large biological macromolecules, recent advances in cryo-electron microscopy, particularly the Microcrystal Electron Diffraction (MicroED) technique, have demonstrated its power in determining the high-resolution structures of small organic molecules from nanocrystals. acs.orgwiley.com This is particularly valuable when growing large single crystals suitable for X-ray crystallography is challenging. Future research could employ MicroED to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state, revealing details of hydrogen bonding and other non-covalent interactions that govern its crystal packing and, consequently, its physical properties.

| Characterization Technique | Information Gained for this compound |

| Cryo-EM (MicroED) | High-resolution 3D structure from nanocrystals. |

| Detailed insights into intermolecular interactions and crystal packing. |

Multifunctional Material Development Based on the Disulfonamide Core

The inherent structural features of the benzene-1,3-disulfonamide (B1229733) core, including its rigidity and the presence of hydrogen bond donors and acceptors, make it an attractive scaffold for the development of multifunctional materials. Research in this area will likely focus on creating novel materials where the this compound unit imparts specific and desirable properties.

Core-Shell Structures: The disulfonamide could be incorporated into the core or shell of composite microspheres, potentially for applications in controlled release systems or as a stabilizing agent. The properties of the core and shell can be independently tuned to achieve desired functionalities.

Functional Polymers: Polymerization of appropriately functionalized this compound monomers could lead to new classes of polymers with unique thermal, mechanical, or electronic properties. The disulfonamide moiety can influence the polymer's chain packing and morphology, offering a route to materials with tailored characteristics.

Role in Emerging Fields of Chemistry

The unique electronic and structural characteristics of the this compound scaffold position it as a candidate for exploration in emerging areas of chemical research, most notably in the field of supramolecular chemistry and catalysis.

Supramolecular Catalysis: Supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a host structure, thereby accelerating a chemical reaction. The benzene-1,3-disulfonamide framework, with its potential for forming well-defined hydrogen-bonded networks, could be elaborated into larger host molecules capable of encapsulating guest molecules and catalyzing specific transformations. The methyl groups on the nitrogen and benzene (B151609) ring of this compound could be further functionalized to create specific binding pockets and catalytic sites, mimicking the active sites of enzymes. This approach could lead to the development of highly selective and efficient catalysts for a range of organic reactions.

Q & A

Q. What are the established synthetic methodologies for N1,N6-Dimethylbenzene-1,3-disulfonamide?

Methodological Answer: The compound can be synthesized via sequential nucleophilic substitution on 1,3-benzenedisulfonyl chloride. A protocol involves dissolving 1,3-benzenedisulfonyl chloride in THF to prevent premature degradation, followed by stepwise addition of methylamine nucleophiles in DMF as a solvent. Base equivalents (e.g., triethylamine) are critical for deprotonation and reaction efficiency. After the first methylamine addition, an intermediate reaction time (optimized via HPLC/LC-MS monitoring) is required before introducing the second nucleophile. This method minimizes symmetric byproduct formation, though symmetrical derivatives may still dominate if reaction conditions are not tightly controlled .

Q. How can the purity and structure of N1,N6-Dimethylbenzene-1,3-disulfonamide be validated experimentally?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate monosulfonamide impurities and symmetric byproducts.

- Spectroscopy : Confirm the methyl group positions via H-NMR (δ ~2.8–3.2 ppm for N–CH) and C-NMR. FT-IR can verify sulfonamide S=O stretches (~1350–1150 cm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures molecular ion alignment with the theoretical mass (CHNOS; exact mass: 264.03 g/mol).

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and sulfonamide flexibility .

Advanced Research Questions

Q. What catalytic roles do halogenated derivatives of benzene-1,3-disulfonamide play in multicomponent reactions?

Methodological Answer: Brominated derivatives like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) act as Lewis acid catalysts. For example, in synthesizing 1,6-dihydropyrazine-2,3-dicarbonitriles, TBBDA (5 mol%) in EtOH/HO at ambient temperature facilitates the condensation of 2,3-diaminomaleonitrile, isocyanides, and ketones. The sulfonamide’s electron-withdrawing groups enhance electrophilicity, while bromine atoms stabilize transition states via halogen bonding. Kinetic studies show PBBS improves yields (85–92%) compared to non-polymeric analogs due to increased surface area and recyclability .

Q. How can reaction conditions be optimized to minimize symmetrical byproducts during asymmetric disulfonamide synthesis?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophile solubility and THF for sulfonyl chloride stability.

- Stoichiometric Control : Limit the first nucleophile to 1 equivalent to prevent over-substitution.

- Temperature Modulation : Lower temperatures (0–5°C) slow the second substitution, favoring asymmetric products.

- Catalytic Additives : Introduce mild bases (e.g., CsF) to enhance nucleophilicity without promoting side reactions.

- Real-Time Monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. What analytical strategies resolve contradictions in bioactivity data for disulfonamide derivatives?

Methodological Answer:

- Dose-Response Profiling : Use MIC assays (e.g., against S. aureus and E. coli) with logarithmic concentration gradients (0.1–100 µg/mL) to identify non-linear activity trends.

- Metabolomic Studies : Pair LC-MS/MS with pathway analysis (e.g., KEGG) to correlate bacterial folate synthesis inhibition with sulfonamide structure-activity relationships.

- Molecular Dynamics Simulations : Model ligand binding to dihydrofolate reductase to explain divergent bioactivity across derivatives (e.g., dimethyl vs. tetrabromo substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.